molecular formula C9H14N2O2 B2921351 methyl 1-butyl-1H-imidazole-2-carboxylate CAS No. 2411636-03-6

methyl 1-butyl-1H-imidazole-2-carboxylate

Cat. No.: B2921351
CAS No.: 2411636-03-6
M. Wt: 182.223
InChI Key: RSKHZWFHURJEIG-UHFFFAOYSA-N
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Description

Methyl 1-butyl-1H-imidazole-2-carboxylate is a heterocyclic compound with the molecular formula C9H14N2O2 It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-butyl-1H-imidazole-2-carboxylate typically involves the reaction of 1-butylimidazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-butyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol derivative.

    Substitution: The major products are the substituted imidazole derivatives.

Scientific Research Applications

Methyl 1-butyl-1H-imidazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-1H-imidazole-2-carboxylate
  • Methyl 1-ethyl-1H-imidazole-2-carboxylate
  • Methyl 1-propyl-1H-imidazole-2-carboxylate

Uniqueness

Methyl 1-butyl-1H-imidazole-2-carboxylate is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. The presence of the butyl group can enhance its lipophilicity, making it more suitable for certain applications compared to its shorter-chain analogs.

Properties

IUPAC Name

methyl 1-butylimidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-4-6-11-7-5-10-8(11)9(12)13-2/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKHZWFHURJEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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